Cas no 137893-48-2 (6,8-Isoquinolinediol,5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl[2,2'-binaphthalene]-4,4'-diyl)bis[1,2,3,4-tetrahydro-1,3-dimethyl-,(1R,1'R,3R,3'R,5R,5'S)-)
![6,8-Isoquinolinediol,5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl[2,2'-binaphthalene]-4,4'-diyl)bis[1,2,3,4-tetrahydro-1,3-dimethyl-,(1R,1'R,3R,3'R,5R,5'S)- structure](https://es.kuujia.com/scimg/cas/137893-48-2x500.png)
137893-48-2 structure
Nombre del producto:6,8-Isoquinolinediol,5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl[2,2'-binaphthalene]-4,4'-diyl)bis[1,2,3,4-tetrahydro-1,3-dimethyl-,(1R,1'R,3R,3'R,5R,5'S)-
6,8-Isoquinolinediol,5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl[2,2'-binaphthalene]-4,4'-diyl)bis[1,2,3,4-tetrahydro-1,3-dimethyl-,(1R,1'R,3R,3'R,5R,5'S)- Propiedades químicas y físicas
Nombre e identificación
-
- 6,8-Isoquinolinediol,5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl[2,2'-binaphthalene]-4,4'-diyl)bis[1,2,3,4-tetrahydro-1,3-dimethyl-,(1R,1'R,3R,3'R,5R,5'S)-
- 5-[3-[4-(6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methyl-naphthalen-2-yl]-4-hydroxy-5-methoxy-7-methyl-naphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoqu
- 6,8-Isoquinolinediol,5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl[2,2'-binaphthalene]-4,4'-diyl)bis[1,2,3,4-tetrahydro-1
- 6,8-Isoquinolinediol, 5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl(2,2'-binaphthalene)-4,4'-diyl)bis(1,2,3,4-tetrahydro-1,3-dimethyl-, (1R,1'R,3R,3'R,5R,5'S)-
- Michellamine B
- SCHEMBL6361270
- Michellamine
- (1R,3R,5S,1'''R,3'''R,5'''S)-Michellamine A
- 6,8-Isoquinolinediol, 5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl(2,2'-binaphthalene)-4,4'-diyl)bis(1,2,3,4-tetrahydro-1,3-dimethyl-, stereoisomer
- (1R,3R,5P,1'''R,3'''R,5'''P)-Michellamine A
- 5-[3-[4-(6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methyl
- NSC 650898
- 6,8-Isoquinolinediol, 5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl(2,2'-binaphthalene)-4,4'-diyl)bis(1,2,3,4-tetrahydro-1,3-dimethyl-, (1R,1'R,3R,3'R,5S,5'S)-
- 5-[3-[4-(6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methyl-2-naphthyl]-4-hydroxy-5-methoxy-7-methyl-1-naphthyl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol
- 137893-48-2
- (-)-Michellamine A
- 5-[3-[4-(6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol
- NSC-661755
- DTXSID50929898
- 137793-81-8
- Michellamine A
- 5,5'-(1,1'-Dihydroxy-8,8'-dimethoxy-6,6'-dimethyl[2,2'-binaphthalene]-4,4'-diyl)bis(1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol)
- Michellamine B diacetic acid salt
- ConMedNP.361
- ConMedNP.362
- ConMedNP.363
- ConMedNP.364
- (-)-Michellamine B
- 6,8-Isoquinolinediol, 5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl(2,2'-binaphthalene)-4,4'-diyl)bis(1,2,3,4-tetrahydro-1,3-dimethyl)-, (1R,1'R,3R,3'R,5R,5'S)-
- ConMedNP.365
-
- Renchi: InChI=1S/C46H48N2O8/c1-19-9-25-27(41-31-13-21(3)47-23(5)39(31)33(49)17-35(41)51)15-29(45(53)43(25)37(11-19)55-7)30-16-28(26-10-20(2)12-38(56-8)44(26)46(30)54)42-32-14-22(4)48-24(6)40(32)34(50)18-36(42)52/h9-12,15-18,21-24,47-54H,13-14H2,1-8H3
- Clave inchi: GMLBVLXDRNJFGR-UHFFFAOYSA-N
- Sonrisas: COC1=CC(C)=CC2C(C3C(O)=CC(O)=C4C(NC(CC=34)C)C)=CC(C3C=C(C4C(O)=CC(O)=C5C(NC(CC=45)C)C)C4C=C(C=C(OC)C=4C=3O)C)=C(O)C1=2
Atributos calculados
- Calidad precisa: 756.34124
- Masa isotópica única: 756.34106649g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 8
- Recuento de receptores de enlace de hidrógeno: 10
- Recuento de átomos pesados: 56
- Cuenta de enlace giratorio: 5
- Complejidad: 1240
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 4
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 164Ų
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 981
- Xlogp3: 8.3
Propiedades experimentales
- PSA: 163.9
6,8-Isoquinolinediol,5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl[2,2'-binaphthalene]-4,4'-diyl)bis[1,2,3,4-tetrahydro-1,3-dimethyl-,(1R,1'R,3R,3'R,5R,5'S)- Literatura relevante
-
Blaise Kimbadi Lombe,Doris Feineis,Virima Mudogo,Reto Brun,Suresh Awale,Gerhard Bringmann RSC Adv. 2018 8 5243
-
Kenneth W. Bentley Nat. Prod. Rep. 2001 18 148
-
Gennaro Pescitelli,Lorenzo Di Bari,Nina Berova Chem. Soc. Rev. 2011 40 4603
-
Md. Moaz Ahmed Asif,Susmita Roy Lisa,Nazmul Qais RSC Adv. 2023 13 11010
-
Gordon M. Cragg,Flora Katz,David J. Newman,Joshua Rosenthal Nat. Prod. Rep. 2012 29 1407
Related Articles
-
La búsqueda de nuevas entidades químicas con potencial terapéutico representa un pilar fundamental e……Jun 19, 2025
-
Desarrollo de inhibidores de quinasa dirigidos: Avances recientes en la biomedicina química Introduc……Jun 19, 2025
-
Introducción: El Papel de las Tirosina Quinasas en la Oncología Las tirosina quinasas (TKs) represen……Jun 19, 2025
-
Inhibidores de la quinasa dependiente de ciclina: Avances en el diseño de fármacos para el cáncer La……Jun 19, 2025
-
Introducción a los Sistemas de Liberación Controlada de Fármacos Los sistemas de liberación controla……Jun 19, 2025
137893-48-2 (6,8-Isoquinolinediol,5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl[2,2'-binaphthalene]-4,4'-diyl)bis[1,2,3,4-tetrahydro-1,3-dimethyl-,(1R,1'R,3R,3'R,5R,5'S)-) Productos relacionados
- 2172543-64-3(tert-butyl 9-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxa-2,8-diazaspiro3.5nonane-2-carboxylate)
- 1040655-72-8(2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(4-methylphenyl)acetamide)
- 1822860-99-0(Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl-)
- 2228227-14-1(1-(3-methyl-4-nitrophenyl)cyclopentylmethanamine)
- 1343226-87-8(1-(3-Aminoazetidin-1-yl)-3-cyclohexylpropan-1-one)
- 2229169-88-2(1-(3-nitro-1H-pyrazol-4-yl)-3-oxocyclobutane-1-carbonitrile)
- 919032-27-2(8-(3-chloro-4-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione)
- 1806166-00-6(3-(Fluoromethyl)-2-iodo-6-methoxy-4-(trifluoromethoxy)pyridine)
- 10098-38-1(2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid)
- 905009-15-6(methyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate)
Proveedores recomendados
Taizhou Jiayin Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

BIOOKE MICROELECTRONICS CO.,LTD
Miembros de la medalla de oro
Proveedor de China
Reactivos

Handan Zechi Trading Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote